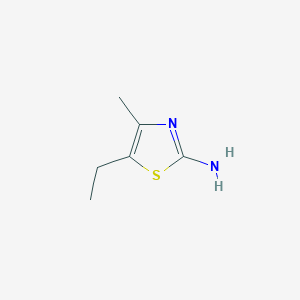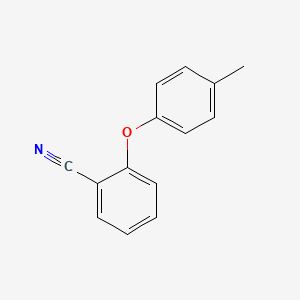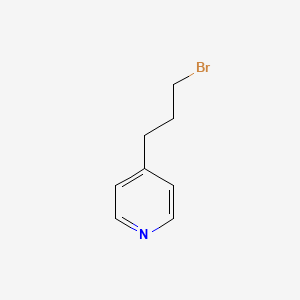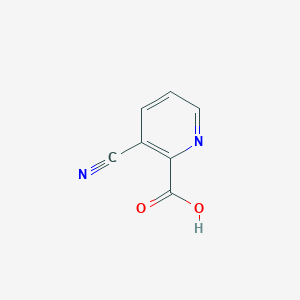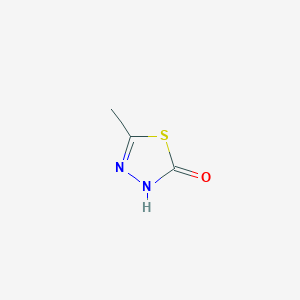
5-Méthyl-1,3,4-thiadiazol-2-ol
Vue d'ensemble
Description
5-Methyl-1,3,4-thiadiazol-2-ol: is a heterocyclic compound with the molecular formula C3H4N2OS. It is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science. The structure of 5-Methyl-1,3,4-thiadiazol-2-ol consists of a five-membered ring containing two nitrogen atoms, one sulfur atom, and one oxygen atom, with a methyl group attached to the carbon at position 5.
Applications De Recherche Scientifique
5-Methyl-1,3,4-thiadiazol-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for drug development.
Industry: The compound is used in the development of agrochemicals and materials with specific properties.
Mécanisme D'action
Target of Action
It is known that 1,3,4-thiadiazole derivatives, a group to which 5-methyl-1,3,4-thiadiazol-2-ol belongs, have a broad spectrum of biological activities and can interact strongly with various biological targets .
Mode of Action
It is known that 1,3,4-thiadiazole derivatives, including 5-methyl-1,3,4-thiadiazol-2-ol, can cross cellular membranes due to their mesoionic nature . This allows them to interact with their targets within the cell. For example, some 1,3,4-thiadiazole derivatives have been found to prevent neurons from firing in the brain by releasing chloride ions due to the GABAA pathway .
Biochemical Pathways
It is known that 1,3,4-thiadiazole derivatives can disrupt processes related to dna replication, which allows them to inhibit the replication of both bacterial and cancer cells .
Pharmacokinetics
Due to the mesoionic nature of 1,3,4-thiadiazole derivatives, these compounds are able to cross cellular membranes, which may influence their bioavailability .
Action Environment
It is known that the mesoionic nature of 1,3,4-thiadiazol-2-ol derivatives allows them to cross cellular membranes, which may influence their action in different environments .
Analyse Biochimique
Biochemical Properties
5-Methyl-1,3,4-thiadiazol-2-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the enzyme’s activity, leading to changes in cellular redox states . Additionally, 5-Methyl-1,3,4-thiadiazol-2-ol can bind to certain proteins, altering their conformation and function, which may impact various metabolic pathways.
Cellular Effects
The effects of 5-Methyl-1,3,4-thiadiazol-2-ol on cells are multifaceted. It has been shown to influence cell signaling pathways, particularly those involved in stress responses and apoptosis. For example, 5-Methyl-1,3,4-thiadiazol-2-ol can activate the MAPK signaling pathway, leading to changes in gene expression and cellular metabolism . This compound also affects cellular processes such as proliferation and differentiation, making it a potential candidate for cancer research.
Molecular Mechanism
At the molecular level, 5-Methyl-1,3,4-thiadiazol-2-ol exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA and RNA, influencing their stability and function. This binding can lead to the inhibition or activation of gene expression, depending on the context . Additionally, 5-Methyl-1,3,4-thiadiazol-2-ol can inhibit certain enzymes, such as proteases, by binding to their active sites and preventing substrate access.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methyl-1,3,4-thiadiazol-2-ol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Methyl-1,3,4-thiadiazol-2-ol is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of 5-Methyl-1,3,4-thiadiazol-2-ol vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can modulate specific biochemical pathways without causing significant harm . At higher doses, 5-Methyl-1,3,4-thiadiazol-2-ol can exhibit toxic effects, including liver and kidney damage. These adverse effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
5-Methyl-1,3,4-thiadiazol-2-ol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . The compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism. Additionally, 5-Methyl-1,3,4-thiadiazol-2-ol can affect the synthesis and degradation of key biomolecules, further modulating metabolic pathways.
Transport and Distribution
Within cells and tissues, 5-Methyl-1,3,4-thiadiazol-2-ol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 5-Methyl-1,3,4-thiadiazol-2-ol is critical for its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications and targeting signals play a role in directing 5-Methyl-1,3,4-thiadiazol-2-ol to specific cellular compartments, influencing its overall efficacy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1,3,4-thiadiazol-2-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of thiosemicarbazide with acetic anhydride, which leads to the formation of the thiadiazole ring. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods: In industrial settings, the production of 5-Methyl-1,3,4-thiadiazol-2-ol can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methyl-1,3,4-thiadiazol-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro derivatives.
Substitution: The methyl group and the thiadiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazoles.
Substitution: Various substituted thiadiazoles depending on the reagents used.
Comparaison Avec Des Composés Similaires
1,3,4-Thiadiazol-2-ol: Lacks the methyl group at position 5.
2-Mercapto-5-methyl-1,3,4-thiadiazole: Contains a mercapto group instead of a hydroxyl group.
2-Bromo-5-methyl-1,3,4-thiadiazole: Contains a bromine atom at position 2.
Uniqueness: 5-Methyl-1,3,4-thiadiazol-2-ol is unique due to the presence of both a methyl group and a hydroxyl group, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various applications.
Propriétés
IUPAC Name |
5-methyl-3H-1,3,4-thiadiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2OS/c1-2-4-5-3(6)7-2/h1H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLWYEULLSTVMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80510617 | |
| Record name | 5-Methyl-1,3,4-thiadiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80510617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84352-65-8 | |
| Record name | 5-Methyl-1,3,4-thiadiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80510617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-1,3,4-thiadiazol-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



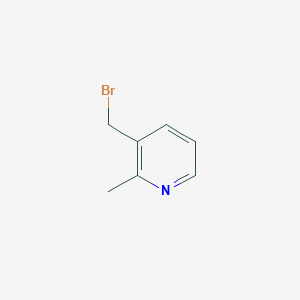
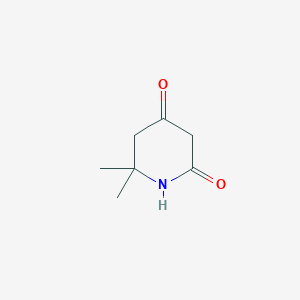

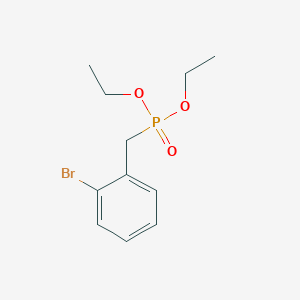

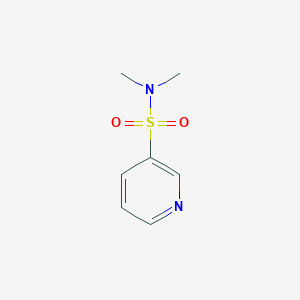
![cis-Bicyclo[3.1.0]hexan-3-ol](/img/structure/B1337996.png)
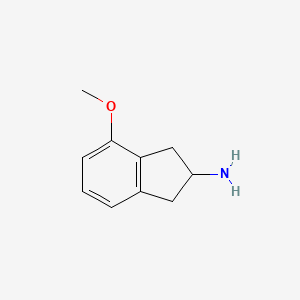
![[(3Ar,5S,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate](/img/structure/B1338000.png)
